4-Chloro-6-fluoropyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUREIWUNWQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-00-8 | |
| Record name | 4-chloro-6-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Halogenated Pyridinols
Direct Halogenation Strategies for Pyridinol Precursors
Direct halogenation offers a more straightforward path to the desired products by modifying a pyridinol scaffold in one or fewer steps. These strategies are often favored for their efficiency.
The conversion of hydroxyl groups on a pyridine (B92270) ring to chlorine atoms is a common transformation. Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are frequently employed for this purpose. Phosphorus oxychloride is particularly common for the chlorination of nitrogen-containing heterocycles. researchgate.net The reaction mechanism typically involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For instance, the chlorination of a hydroxypyridine with POCl₃ proceeds by forming a phosphate (B84403) ester intermediate, which is subsequently attacked by a chloride ion to yield the chloropyridine. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) at reflux is used to ensure complete conversion. researchgate.netgoogle.com The workup for these reactions often involves carefully pouring the reaction mixture onto ice and neutralizing with a base like sodium bicarbonate to quench the excess reagent. researchgate.net
| Reagent | Typical Substrate | General Conditions |
| Thionyl Chloride (SOCl₂) | Primary and secondary alcohols, including some hydroxypyridines | Often used with a base like pyridine; reaction conditions can vary. |
| Phosphorus Oxychloride (POCl₃) | Hydroxypyridines and other nitrogen heterocycles | Often used at reflux, sometimes in the presence of a base like N,N-diethylaniline. researchgate.netoregonstate.edu |
| POCl₃ / PCl₅ | Hydroxypyridines requiring more forceful chlorination | Reflux for extended periods (e.g., 8-24 hours). researchgate.netgoogle.com |
A more recent and highly selective method for halogenating pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govresearchgate.net This strategy allows for the halogenation of a broad range of unactivated pyridines, which are typically resistant to other methods. nih.govchemrxiv.org The process occurs in two main steps. First, a heterocyclic phosphine reagent is installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. nih.gov This activation step is crucial. Subsequently, this phosphonium group is displaced by a halide nucleophile (e.g., from lithium chloride or lithium bromide) in a reaction that proceeds via a nucleophilic aromatic substitution (SNAr) pathway. nih.govnih.gov Computational studies have indicated that the elimination of the phosphine is the rate-determining step of this reaction. nih.govresearchgate.netnih.gov This method is particularly valuable for its regioselectivity at the C4-position and its applicability in the late-stage functionalization of complex molecules. researchgate.netnih.gov
| Step | Description | Key Features |
| 1. Phosphonium Salt Formation | A designed heterocyclic phosphine is selectively installed at the 4-position of the pyridine. | Enables activation of the pyridine ring. |
| 2. Nucleophilic Displacement | The phosphonium group is displaced by a halide nucleophile (Cl⁻, Br⁻, I⁻). | Proceeds via an SNAr mechanism; C-Hal bond is formed. nih.gov |
The introduction of fluorine into a pyridine ring often imparts unique and desirable properties to the molecule. tcichemicals.com Nucleophilic fluorinating agents are a primary tool for achieving this transformation. These reagents deliver a fluoride (B91410) anion (F⁻) to an electrophilic carbon center. tcichemicals.com Common sources of nucleophilic fluoride include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reaction, often a halogen exchange (Halex) reaction or a displacement of a suitable leaving group, typically occurs via an SNAr mechanism on an activated aromatic ring. acsgcipr.org For the synthesis of fluoropyridines, a precursor with a good leaving group (like chlorine or a nitro group) at the desired position is treated with a fluoride source in a polar aprotic solvent. acsgcipr.org The efficiency of these reactions can be highly dependent on the reactivity of the substrate and the specific fluorinating agent used. acsgcipr.org
| Fluorinating Agent | Type | Common Applications |
| Potassium Fluoride (KF) | Metal Salt | Used in Halex reactions, often with phase-transfer catalysts. |
| Cesium Fluoride (CsF) | Metal Salt | More reactive than KF, used for less activated substrates. acsgcipr.org |
| Tetrabutylammonium Fluoride (TBAF) | Ammonium (B1175870) Salt | Highly reactive, especially in its anhydrous form, for SNAr reactions. acsgcipr.org |
Advanced Synthetic Techniques in Pyridinol Chemistry
The synthesis of complex heterocyclic compounds such as 4-Chloro-6-fluoropyridin-3-OL has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in terms of reaction efficiency, selectivity, and environmental impact compared to traditional methods. This section explores some of the key advanced synthetic techniques that are pertinent to the chemistry of halogenated pyridinols.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. ijarsct.co.inresearchgate.net The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine derivatives, has been well-documented. mdpi.commdpi.comnih.govmdpi.comnih.govmdpi.comeurekaselect.com The primary advantage of MAOS lies in its efficient heating mechanism, which involves direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net
In the context of halogenated pyridines, microwave-assisted synthesis has been successfully employed for the preparation of various derivatives. For instance, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net This method is applicable to a range of primary and secondary amines, including electron-rich arylamines, demonstrating the versatility of MAOS in functionalizing halogenated pyridine rings. researchgate.net
The benefits of microwave assistance are evident when comparing reaction conditions with conventional heating methods. For the synthesis of certain aminopyridine derivatives, microwave irradiation reduced the reaction time from hours to minutes and significantly increased the yield. mdpi.com
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 5-6 hours | ~60% | researchgate.netmdpi.com |
| Microwave Irradiation | 5-10 minutes | >80% | researchgate.netmdpi.com |
While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of MAOS for structurally similar halogenated pyridines suggests its high potential for the efficient synthesis of this target compound. researchgate.netnih.gov
Sonochemical (Ultrasound-Based) Fabrication Methods for Halogenated Pyridine Derivatives
Sonochemistry, the application of ultrasound to chemical reactions and processes, provides another avenue for enhancing the synthesis of heterocyclic compounds. nih.govresearcher.lifemdpi.commdpi.com The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to an acceleration of chemical reactions. nih.gov
Ultrasound has been successfully utilized in the synthesis of a variety of heterocyclic systems, often resulting in improved yields and shorter reaction times compared to silent conditions. nih.gov For example, the ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones demonstrated the advantages of this technique, offering milder conditions and higher yields in a shorter duration. nih.gov
Biocatalytic Approaches for Hydroxylated Pyridine Compounds
Biocatalysis has gained significant attention as a sustainable and highly selective method for the synthesis of functionalized organic molecules. nbinno.com Enzymes, such as monooxygenases and hydroxylases, can catalyze the hydroxylation of aromatic rings with high regioselectivity under mild reaction conditions. researchgate.netnih.govnih.gov
A notable example relevant to the synthesis of halogenated pyridinols is the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives. nih.gov This biocatalyst was capable of hydroxylating 4-chloropyridin-2-amine to produce 6-amino-4-chloro-pyridin-3-ol. nih.gov This transformation demonstrates the feasibility of introducing a hydroxyl group onto a chlorinated pyridine ring using a biocatalytic approach. The biosynthesis of 6-amino-4-chloro-pyridin-3-ol was found to be most rapid at 30-35 °C. nih.gov
The enzyme responsible for this transformation is likely a monooxygenase, which typically requires a cofactor such as NADH or NADPH and molecular oxygen. nih.gov The high specificity of enzymes can be advantageous in the synthesis of complex molecules where chemo- and regioselectivity are crucial. While the biocatalytic synthesis of this compound has not been specifically reported, the successful hydroxylation of a closely related chlorinated pyridine derivative provides a strong proof-of-concept for the potential of biocatalysis in this area. nih.gov
Optimization of Reaction Conditions for Pyridinol Synthesis
The successful synthesis of substituted pyridinols like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence reaction rates, yields, and selectivity include the choice of solvent and the selection of an appropriate catalyst.
Influence of Solvent Polarity and Type on Reaction Rates and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its outcome. Solvent properties such as polarity, proticity, and coordinating ability can influence the solubility of reactants, the stabilization of transition states, and the regioselectivity of the reaction. researchgate.netresearchgate.net
In the synthesis of substituted pyridines, the choice of solvent can be critical in directing the regioselectivity of a reaction. For example, in the nucleophilic aromatic substitution reaction of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to be highly dependent on the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net A switch in regioselectivity from a 16:1 ratio in dichloromethane (B109758) (DCM) to a 2:1 ratio in dimethyl sulfoxide (B87167) (DMSO) was observed, highlighting the dramatic effect the solvent can have. researchgate.net
| Solvent | Solvatochromic β parameter | Regioselectivity (2-isomer : 6-isomer) | Reference |
|---|---|---|---|
| DCM | 0.10 | 16 : 1 | researchgate.net |
| DMSO | 0.76 | 2 : 1 (favoring 6-isomer) | researchgate.net |
The selection of an appropriate solvent is therefore a crucial step in the optimization of any synthetic route towards this compound, as it can significantly impact the yield and isomeric purity of the final product. The use of green solvents, such as water, ethanol, or deep eutectic solvents, is also an important consideration in developing sustainable synthetic methodologies. ijarsct.co.inbeilstein-journals.org
Selection and Role of Catalysts in Synthetic Transformations
Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov The synthesis of functionalized pyridines frequently employs a variety of catalytic systems, including transition metals and organocatalysts. unimi.itnih.govznaturforsch.comresearchgate.netmdpi.comnih.govrsc.orgresearchgate.net
Transition metal catalysts, such as those based on palladium, copper, nickel, ruthenium, and iridium, are widely used for C-H functionalization and cross-coupling reactions on the pyridine ring. nih.govnih.gov These catalysts can enable the introduction of a wide range of substituents with high regioselectivity, often directed by the presence of other functional groups on the pyridine ring. nih.gov For instance, iridium-catalyzed C3-borylation of pyridines has been utilized in the total synthesis of natural products. nih.gov
In addition to metal catalysts, organocatalysts have also been employed in the synthesis of substituted pyridines. researchgate.net These small organic molecules can catalyze reactions through various activation modes, offering a metal-free alternative. For example, nitrogen-doped graphene has been used as an efficient catalyst for the multicomponent synthesis of polysubstituted pyridines under solvent-free conditions. researchgate.net
The choice of catalyst is critical and depends on the specific transformation being carried out. For the synthesis of this compound, a catalyst would likely be required for key bond-forming steps, and its selection would be guided by the desired regioselectivity and functional group tolerance.
Reactivity and Reaction Mechanisms of Halogenated Pyridinols
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic systems like pyridine (B92270). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov In halogenated pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance. nih.govstackexchange.com
Regioselectivity in SNAr Reactions of Halogenated Pyridinols
In a molecule such as 4-Chloro-6-fluoropyridin-3-ol, two potential sites are available for SNAr: the chlorine-bearing carbon at the C4-position (para) and the fluorine-bearing carbon at the C6-position (ortho). The outcome of the reaction is governed by a combination of electronic and steric factors. Both positions are electronically activated by the pyridine nitrogen. However, studies on analogous di-substituted systems like 2,4-dichloropyrimidines often show a preference for substitution at the C4 position. wuxiapptec.com This preference is attributed to the C4 position being sterically more accessible to the incoming nucleophile compared to the C2 or C6 positions, which are flanked by the nitrogen atom. stackexchange.com
The hydroxyl group at the C3 position also influences regioselectivity. As an electron-donating group (by resonance), it can subtly modulate the electrophilicity of the adjacent carbon atoms. However, the powerful activating effect of the ring nitrogen and the inherent reactivity of the carbon-halogen bonds are generally the dominant factors in determining the site of attack. Computational models, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most electrophilic site and thus the regioselectivity in complex heterocyclic systems. wuxiapptec.comchemrxiv.org
| Position | Substituent | Electronic Activation (vs. Nitrogen) | Steric Hindrance | Potential Outcome |
|---|---|---|---|---|
| C4 | -Cl | Para (Strong) | Low | Kinetically favored site of attack due to lower steric hindrance. |
| C6 | -F | Ortho (Strong) | Moderate (proximity to N) | Attack is possible but may be slower due to steric factors. |
Comparative Reactivity Studies of Chloro and Fluoro Substituents in SNAr
A key principle in SNAr reactions is the "element effect," which describes the relative leaving group ability of halogens. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the typical reactivity order in SNAr is F > Cl > Br > I. nih.gov This inverted trend is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. nih.gov
The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon atom, which accelerates the initial nucleophilic attack. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov Therefore, in this compound, the C6-F bond is expected to be significantly more reactive towards nucleophilic displacement than the C4-Cl bond, assuming the reaction is kinetically controlled and steric factors are not overwhelmingly prohibitive.
| Property | C-F Bond | C-Cl Bond | Implication for SNAr Reactivity |
|---|---|---|---|
| Electronegativity of Halogen | ~3.98 | ~3.16 | Higher polarity of C-F bond makes the carbon more electrophilic, favoring nucleophilic attack. |
| Bond Dissociation Energy (kJ/mol) | ~485 | ~340 | Not critical for the rate, as C-X bond breaking occurs after the rate-determining step. |
| Typical SNAr Leaving Group Ability | Excellent | Good | Fluorine is generally displaced faster than chlorine. nih.gov |
Effects of Nucleophile Nature and Reaction Conditions on Pathway Selection
The choice of nucleophile and reaction conditions can significantly impact the outcome of SNAr reactions. The identity of the nucleophile (e.g., amines, alkoxides, thiolates), its concentration, and the solvent system can influence both the reaction rate and the regioselectivity. researchgate.net For instance, reactions of 2,4,5-trichloropyrimidine (B44654) with amines show different regioselectivity when conducted in an aqueous solution with hydroxypropyl methylcellulose (B11928114) (HPMC) versus in an organic solvent like dimethylformamide (DMF).
The mechanism can also shift depending on the reactants. While many SNAr reactions proceed through a distinct Meisenheimer intermediate, some may occur via a concerted mechanism (C-SNAr), particularly with electron-poor arenes and good leaving groups like fluoride (B91410). chemrxiv.org The stability of the intermediate and the transition state energies are highly dependent on the solvent's ability to solvate charged species. Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the cation of the nucleophilic reagent while leaving the anion relatively "naked" and more reactive. The choice of base is also critical, especially when using neutral nucleophiles like amines or alcohols, as it facilitates the deprotonation step.
Transformations of the Hydroxyl Group in Halogenated Pyridinols
The hydroxyl group at the C3 position of this compound is a versatile functional handle for further molecular elaboration. It can readily undergo reactions typical of phenolic alcohols, such as alkylation and acylation.
Alkylation and Acylation Reactions
The hydroxyl group of pyridinols can be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a pyridinolate anion. This anion is a potent nucleophile that can react with various electrophiles.
Alkylation: O-alkylation is commonly achieved by treating the pyridinol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. nih.govysu.edu This reaction, analogous to the Williamson ether synthesis, results in the formation of an ether linkage. The reaction typically proceeds under mild conditions, often requiring gentle heating in a polar aprotic solvent like acetone (B3395972) or DMF. nih.gov
Acylation: Similarly, O-acylation can be performed to form the corresponding ester. This is typically accomplished by reacting the pyridinol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl). rsc.orgnih.gov Lewis acids may also be employed in some acylation protocols to activate the acylating agent. nih.gov
| Transformation | Electrophilic Reagent | Typical Base/Catalyst | Product |
|---|---|---|---|
| O-Alkylation | Alkyl Halides (R-X), Dialkyl Sulfates ((R)2SO4) | K2CO3, NaH | Pyridyl Ether (Ar-O-R) |
| O-Acylation | Acyl Chlorides (RCOCl), Anhydrides ((RCO)2O) | Pyridine, Et3N | Pyridyl Ester (Ar-O-COR) |
Oxidation Reactions of the Pyridinol Moiety
The oxidation of the pyridin-3-ol system is a less commonly documented transformation compared to its substitution and derivatization reactions. In principle, the pyridinol ring could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of quinone-like structures or ring-opened products. However, the stability of the aromatic ring and the presence of deactivating halogen substituents make such reactions challenging. Research literature focusing specifically on the oxidation of the pyridinol moiety in compounds like this compound is limited, indicating that this is not a primary or synthetically straightforward reaction pathway for this class of molecules. Some studies have focused on the oxidation of the halogen atoms themselves by enzymatic systems like cytochrome P-450, but this does not involve the transformation of the core pyridinol ring. nih.gov
Transformations of Halogen Atoms in Halogenated Pyridinols
The carbon-halogen bonds in this compound are primary sites for chemical modification, allowing for the introduction of a wide array of functional groups. The differential reactivity of the chlorine and fluorine atoms, influenced by their position on the pyridine ring and the presence of the hydroxyl group, enables selective transformations.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. This process can be achieved through various methods, including catalytic hydrogenation and catalytic transfer hydrogenation.
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction conditions, including pressure, temperature, and solvent, can be tuned to achieve selective dehalogenation. For dihalogenated pyridines, the more reactive halogen is generally removed preferentially. In the case of this compound, the C-Cl bond is typically more susceptible to hydrogenolysis than the more stable C-F bond.
Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. This method offers milder reaction conditions and can exhibit high chemoselectivity. For instance, palladium-based catalysts are often effective in mediating the transfer of hydrogen from the donor to the halogenated pyridine, leading to the selective removal of the chlorine atom.
| Strategy | Catalyst | Hydrogen Source | Typical Conditions | Selectivity |
| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ gas | Elevated pressure and temperature | Preferential C-Cl cleavage over C-F |
| Catalytic Transfer Hydrogenation | Pd(OAc)₂, [Ir(cod)Cl]₂ | Formic acid, Isopropanol | Mild temperature | High chemoselectivity for C-Cl bond |
Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of functionalized pyridine derivatives. In dihalogenated pyridinols like this compound, the regioselectivity of the coupling is a critical consideration.
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or its ester) with a halide in the presence of a palladium catalyst and a base. The reactivity of the halogens in Suzuki coupling generally follows the order I > Br > Cl >> F. Consequently, in this compound, the chlorine atom at the C4 position is the more reactive site for oxidative addition to the palladium(0) catalyst, making it the preferred site for coupling.
The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and regioselectivity of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the catalyst towards the less hindered halogen. The hydroxyl group at the C3 position can also influence the reaction outcome through its electronic effects and potential coordination to the metal center.
| Reaction | Catalyst/Ligand | Boron Reagent | Base | Outcome for this compound |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Selective coupling at the C4-Cl position |
Structure-Reactivity Relationships in Halogenated Pyridinol Chemistry
The reactivity of this compound is intricately linked to its molecular structure. The electronic and steric properties of the substituents on the pyridine ring dictate the rates and equilibria of its reactions.
Investigation of Electronic and Steric Properties Influencing Reactivity
In the context of cross-coupling reactions, the electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step of the palladium catalyst to the C-Cl bond.
Steric Properties: The spatial arrangement of the substituents can also influence reactivity. While the fluorine atom is relatively small, the chlorine atom and the hydroxyl group introduce some steric bulk. In reactions involving nucleophilic attack or coordination to a bulky catalyst, the accessibility of the reaction center can be hindered by adjacent substituents. For instance, the hydroxyl group at C3 might sterically influence reactions at the C4 position to some extent.
Quantitative Correlation of Structural Features with Reaction Rates and Equilibria
Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent.
| Substituent | Position | Hammett Constant (σ) Type | General Electronic Effect |
| -Cl | 4 | σₚ | Electron-withdrawing |
| -F | 6 | - | Electron-withdrawing |
| -OH | 3 | σₘ | Primarily inductive electron-withdrawing |
It is important to note that the application of standard Hammett parameters derived from benzene (B151609) systems to heterocyclic systems like pyridine should be done with caution, as the heteroatom can significantly alter the transmission of electronic effects.
Advanced Spectroscopic and Analytical Characterization of Halogenated Pyridinols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-Chloro-6-fluoropyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, one would expect to observe signals for the two aromatic protons on the pyridine (B92270) ring and the proton of the hydroxyl group. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling between the hydrogen and fluorine nuclei would likely result in the splitting of the proton signals, providing key information about their relative positions. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents (Cl, F, OH). The carbons directly bonded to the electronegative halogen and oxygen atoms would appear at lower field (higher ppm values). Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing additional structural confirmation by showing splitting patterns for the carbon signals.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring. This spectrum would confirm the presence of fluorine in the molecule and could provide information on its electronic environment.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is invaluable for identifying the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Additionally, C-Cl and C-F stretching vibrations would be present at lower frequencies, typically in the fingerprint region below 1400 cm⁻¹.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like pyridinols. In ESI-MS analysis of this compound, the compound would typically be detected as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of this ion. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes) would be a key feature in the mass spectrum, helping to confirm the presence of a chlorine atom in the molecule. Further fragmentation analysis (MS/MS) could be performed to study the pathways of ion decomposition, providing additional structural evidence.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. In the analysis of this compound, LC-MS/MS provides critical information on molecular weight and structure through controlled fragmentation.
The methodology typically involves injecting the sample into a High-Performance Liquid Chromatography (HPLC) system, often a reverse-phase C18 column, where it is separated from impurities. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyridinols, which can be analyzed in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively.
The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) which is then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions create a unique fragmentation pattern that is used to confirm the structure of the analyte. For this compound, fragmentation would likely involve the loss of functional groups such as chlorine, fluorine, or the hydroxyl group, providing definitive structural confirmation. This technique is invaluable for metabolite identification and purity analysis in complex matrices. epo.orgeurl-pesticides.eu
Table 1: Anticipated LC-MS/MS Parameters and Fragments for this compound
| Parameter | Description | Expected Value / Observation |
|---|---|---|
| LC Column | Stationary phase for separation | Reverse-phase C18, 5 µm particle size |
| Mobile Phase | Solvents used for elution | Gradient of water and methanol/acetonitrile (B52724) with formic acid or ammonium (B1175870) acetate |
| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), positive or negative |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact molecule | [M+H]⁺ or [M-H]⁻ |
| Product Ions (m/z) | Fragments generated during MS/MS analysis | Characteristic losses corresponding to Cl, F, OH, and ring fragments |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecule's conformation, bond lengths, bond angles, and the intermolecular forces that govern its crystal packing.
Single-Crystal X-ray Diffraction (SC-XRD) for Conformation and Intermolecular Forces
While a published crystal structure for this compound was not found in the reviewed literature, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for its solid-state characterization. theopenscholar.comesrf.fr The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to construct an electron density map, from which the atomic positions can be determined. rsc.orghpmpc.org
For this compound, an SC-XRD analysis would reveal:
Molecular Conformation: The planarity of the pyridine ring and the precise spatial orientation of the chloro, fluoro, and hydroxyl substituents.
Bond Parameters: Exact bond lengths and angles, which can be compared with theoretical values from computational models. acs.org
Intermolecular Forces: The nature and geometry of non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding (C-Cl···N or C-F···N). These interactions are crucial for understanding the stability of the crystal lattice. rsc.orgresearchgate.net
The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state molecular architecture. elifesciences.org
Table 2: Crystallographic Data Reportable from an SC-XRD Analysis
| Parameter | Description |
|---|---|
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) |
| Space Group | Describes the symmetry of the crystal |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | The volume of the unit cell |
| Z | Number of molecules per unit cell |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) |
| Halogen Bond Geometry | C-X···Acceptor distances (Å) and angles (°) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For aromatic compounds like this compound, this technique primarily probes the π→π* and n→π* electronic transitions of the pyridine ring.
The absorption maxima (λmax) and molar absorptivity are sensitive to the molecular structure, substituents, and the solvent environment. science-softcon.de In polar solvents, the position of the absorption bands can shift due to interactions with the solvent molecules. For halogenated pyridinols, the electronic transitions are influenced by the electron-withdrawing nature of the halogen atoms and the electron-donating character of the hydroxyl group. Studies on the related compound 4-Chloro-2-hydroxypyridine have shown distinct absorption maxima corresponding to π→π* transitions. It is expected that this compound would exhibit a similar UV-Vis profile, with characteristic absorption bands in the 270-320 nm range. scielo.org.zaacs.orgvulcanchem.com
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Description | Expected Observation |
|---|---|---|
| λmax 1 | Wavelength of maximum absorbance for the primary π→π* transition | ~270-290 nm |
| λmax 2 | Wavelength of maximum absorbance for a secondary π→π* transition | ~300-320 nm |
| Solvent | Medium in which the spectrum is recorded (e.g., Methanol, DMSO) | The position and intensity of λmax are solvent-dependent |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength | Varies for each transition |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for the analysis of pyridinol derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common chromatographic method for analyzing non-volatile or thermally sensitive compounds like this compound. It is widely used for purity determination, quality control, and reaction monitoring. A typical method involves a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com An acid, such as formic or acetic acid, is often added to the mobile phase to improve peak shape for acidic analytes. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly (e.g., one of its λmax values). The retention time is a characteristic property of the compound under specific chromatographic conditions.
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the gradient |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the gradient |
| Flow Rate | 1.0 mL/min | Controls the speed of elution |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically between 254-320 nm |
| Column Temperature | 25-40 °C | Ensures reproducible retention times |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds containing hydroxyl groups, such as this compound, derivatization may be required to increase volatility and prevent poor chromatographic performance. This typically involves converting the -OH group to a less polar silyl (B83357) ether via reaction with a silylating agent.
The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). researchgate.netnih.gov Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. core.ac.ukzoologicaljournal.com
Table 5: General GC-MS Analytical Parameters
| Parameter | Description |
|---|---|
| Derivatization | Optional chemical modification (e.g., silylation) to increase volatility |
| GC Column | Capillary column, often with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Inert gas, typically Helium, at a constant flow rate |
| Oven Program | A temperature gradient to elute compounds with different boiling points |
| Ionization Mode | Electron Impact (EI) at 70 eV is standard for creating fragment libraries |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) to separate ions by m/z |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a fundamental analytical technique extensively utilized for the qualitative monitoring of reactions, assessment of compound purity, and determination of appropriate solvent systems for larger-scale purification by column chromatography. In the context of halogenated pyridinols, specifically this compound, TLC provides a rapid and efficient method to track the progress of its synthesis and purification.
Detailed Research Findings
While specific, published TLC data for this compound is not extensively documented in readily available literature, its chromatographic behavior can be inferred from studies on structurally similar halogenated pyridines and pyridinols. For instance, the analysis of related compounds like ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate has been reported using solvent systems composed of dichloromethane (B109758) and methanol. orgsyn.org The ratio of these solvents is adjusted to achieve optimal separation. For polar compounds like pyridinols, a mixture of a less polar solvent (e.g., dichloromethane, ethyl acetate) and a more polar solvent (e.g., methanol, ethanol) is typically required to achieve an appropriate retention factor (Rf).
The Rf value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation and subsequent column chromatography, an Rf value in the range of 0.3-0.5 is often targeted. libretexts.org
Visualization of the compound on the TLC plate is commonly achieved under UV light (typically at 254 nm), as the pyridine ring is UV-active. libretexts.org Staining with agents like potassium permanganate (B83412) or iodine vapor can also be employed for visualization if the compound does not fluoresce.
The following interactive data table summarizes typical TLC systems and expected Rf values for this compound based on the analysis of analogous compounds. These values are representative and can vary based on specific experimental conditions such as the exact plate manufacturer, layer thickness, chamber saturation, and temperature. merckmillipore.com
Interactive Data Table: Representative TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value | Visualization Method |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (95:5) | ~ 0.45 | UV (254 nm) |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Hexane (1:1) | ~ 0.30 | UV (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (90:10) | ~ 0.60 | UV (254 nm) |
| Alumina | Ethyl Acetate | ~ 0.55 | UV (254 nm) |
Computational Chemistry and Theoretical Studies of Halogenated Pyridinols
Mechanistic Investigations through Computational Modeling
Beyond predicting molecular properties, computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of how a reaction proceeds and what factors influence its rate and selectivity. For a compound like 4-Chloro-6-fluoropyridin-3-ol, computational modeling could be employed to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, providing valuable insights for synthetic chemists.
Simulation of SNAr Pathways and Transition State Characterization
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic rings, such as the di-halogenated pyridine (B92270) system in this compound. The pyridine nitrogen atom, along with the inductive effects of the halogen substituents, sufficiently activates the ring for nucleophilic attack. For this compound, a nucleophile can potentially attack either the carbon bearing the chlorine atom (C4) or the one bearing the fluorine atom (C6).
Computational simulations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction pathway. The SNAr mechanism proceeds via a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. Quantum mechanical calculations can model the entire reaction energy profile for nucleophilic attack at both C4 and C6 positions.
These simulations focus on:
Locating Stationary Points: Identifying the geometries of the reactants, the Meisenheimer intermediates for both pathways, the transition states connecting them, and the final products.
Energy Calculations: Determining the relative energies of these stationary points. The activation energy (the energy difference between the reactants and the transition state) for each pathway is calculated to predict the kinetic feasibility of the reaction. The pathway with the lower activation barrier is the kinetically favored one.
Transition State Characterization: The transition state is a critical point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path (e.g., the formation of the C-nucleophile bond and the breaking of the C-halogen bond). Theoretical calculations confirm the identity of a transition state by performing a frequency analysis. researchgate.net
For di-substituted pyridines and other heterocycles, the regioselectivity of the SNAr reaction is highly sensitive to the electronic environment, and computational tools are predictive in determining the outcome. wuxiapptec.com The stability of the anionic Meisenheimer intermediate is paramount; the negative charge is better stabilized when electron-withdrawing groups are located at positions that can delocalize the charge through resonance (ortho/para positions).
Analysis of Steric and Electronic Factors Influencing Reaction Energetics and Regioselectivity
The regioselectivity of the SNAr reaction on this compound is governed by a delicate interplay of steric and electronic factors, which can be quantitatively analyzed through computational methods. nih.govrsc.org
Electronic Factors:
Inductive Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which polarizes the C-Halogen bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. The fluorine atom's inductive effect is stronger than that of chlorine.
Resonance Effects: Halogens have a weak electron-donating resonance effect (+M), which is generally outweighed by their inductive effect in SNAr reactions. The hydroxyl group at the C3 position has a -I effect and a strong +M effect.
Intermediate Stability: The key to regioselectivity is the stability of the Meisenheimer complex formed upon nucleophilic attack. The electron-withdrawing pyridine nitrogen can effectively stabilize the negative charge developed in the ring, particularly when the charge is at the ortho or para positions relative to the nitrogen.
Attack at C4 places the negative charge on the adjacent C3 and C5 atoms.
Attack at C6 places the negative charge on the adjacent C5 and the ring nitrogen (N1). Delocalization onto the electronegative nitrogen atom is a powerful stabilizing factor, often directing nucleophilic attack to the alpha (C2, C6) positions of the pyridine ring.
Steric Factors:
Steric hindrance can influence the rate of nucleophilic attack. In this compound, the hydroxyl group at C3 is adjacent to the C4 position. A bulky nucleophile might experience some steric repulsion from this group, potentially disfavoring attack at C4 compared to C6. However, for small to moderately sized nucleophiles, this effect is often considered minimal compared to the powerful electronic directing effects. rsc.org
Computational models can dissect these contributions. By calculating atomic charges (e.g., through Mulliken population analysis) and mapping molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO), the most electrophilic sites can be identified. researchgate.netwuxiapptec.com The relative energies of the transition states for attack at C4 and C6 provide a quantitative measure of regioselectivity.
| Factor | Influence on Attack at C4 (para to N) | Influence on Attack at C6 (ortho to N) | Predicted Outcome |
|---|---|---|---|
| Inductive Effect of Halogen | Activation by Chlorine (-I effect) | Stronger activation by Fluorine (-I effect) | Favors attack at C6 |
| Intermediate Stabilization | Negative charge delocalized on C3 and C5 | Negative charge delocalized onto the highly electronegative ring Nitrogen | Strongly favors attack at C6 |
| Leaving Group Ability | Chloride is generally a better leaving group than fluoride (B91410) | Fluoride is a poorer leaving group | Favors attack at C4 |
| Steric Hindrance | Potential minor hindrance from adjacent -OH group | Minimal hindrance | Slightly disfavors attack at C4 for bulky nucleophiles |
| Overall Predicted Regioselectivity | Attack at C6 is generally predicted to be the major pathway due to the dominant stabilizing effect of the ring nitrogen on the Meisenheimer intermediate, despite fluoride being a poorer leaving group. |
Intermolecular Interactions and Crystal Stabilization Studies
The solid-state structure and properties of this compound are dictated by a complex network of non-covalent interactions. Computational chemistry is essential for identifying, visualizing, and quantifying these interactions, which are crucial for crystal engineering and understanding material properties.
Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Charge Transfer)
In the crystalline form of this compound, several types of non-covalent interactions are expected to play a role in stabilizing the crystal lattice. frontiersin.org
Halogen Bonding: This is a directional interaction where an electropositive region (the σ-hole) on a halogen atom interacts with a Lewis base. nih.gov The chlorine atom in this compound, being larger and more polarizable than fluorine, is a more effective halogen bond donor. It can form C-Cl···N or C-Cl···O halogen bonds, which can compete with and complement the hydrogen bonding network. rsc.orgresearchgate.netnih.gov Fluorine typically does not act as a halogen bond donor.
π-π Interactions: The electron-deficient nature of the pyridine ring allows for π-π stacking interactions with adjacent molecules. These interactions, driven by electrostatic and dispersion forces, contribute to the cohesive energy of the crystal.
Computational methods can calculate the interaction energies of molecular pairs extracted from a predicted crystal lattice, allowing for the ranking of the different non-covalent interactions by their energetic contribution to crystal stability.
Application of Quantum Theory of Atoms in Molecules (QT-AIM) and Hirshfeld Surface Analysis
To provide a more rigorous and quantitative description of these intermolecular interactions, advanced computational techniques like Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Hirshfeld Surface Analysis: This method provides a unique way to partition crystal space into molecular volumes and is a powerful tool for visualizing and quantifying intermolecular contacts. mdpi.commdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. ias.ac.in The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts, with the percentage contribution of each type of contact to the total surface area being calculated. nih.govacs.org For this compound, the fingerprint plot is expected to be dominated by H···O/O···H and H···N/N···H contacts, reflecting the strong hydrogen bonds.
| Contact Type | Description | Estimated Contribution (%) |
|---|---|---|
| H···H | Represents contacts between hydrogen atoms on different molecules. | 30 - 40% |
| O···H / H···O | Corresponds to strong O-H···N and O-H···O hydrogen bonds. | 20 - 30% |
| C···H / H···C | Represents weaker C-H···π and other van der Waals contacts. | 10 - 20% |
| N···H / H···N | Indicates hydrogen bonding to the pyridine nitrogen. | 5 - 15% |
| Cl···H / H···Cl | Weak hydrogen bonding involving the chlorine atom as an acceptor. | 3 - 8% |
| F···H / H···F | Weak hydrogen bonding involving the fluorine atom as an acceptor. | 2 - 7% |
| Cl···N / Cl···O | Potential halogen bonding interactions. | 1 - 5% |
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of chemical bonding and interaction based on the topology of the electron density (ρ). semanticscholar.orgnih.govresearchgate.net The analysis searches for bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and energy densities, characterize the nature of the interaction. nih.govnih.gov
Covalent bonds show high ρ(r) and a large negative ∇²ρ(r).
Closed-shell interactions (like hydrogen bonds, halogen bonds, and van der Waals forces) are characterized by low ρ(r) and a positive ∇²ρ(r).
The strength of the interaction within this class can be further assessed: stronger interactions like hydrogen bonds have higher ρ(r) values than weaker van der Waals contacts. The total energy density (H(r)) at the BCP can distinguish strong, partially covalent hydrogen bonds (H(r) < 0) from weaker, purely electrostatic ones (H(r) > 0).
Computational Prediction of Molecular Descriptors
In silico methods are widely used in modern drug discovery to predict the pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.netmdpi.com These predictions help to identify candidates with favorable drug-like properties early in the development process, reducing time and cost.
Theoretical Assessment of Parameters Relevant to Absorption, Distribution, and Metabolism (e.g., Lipophilicity)
For a compound like this compound, several key molecular descriptors relevant to its ADME profile can be calculated computationally.
Lipophilicity: This is one of the most critical physicochemical properties, influencing solubility, membrane permeability, and plasma protein binding. It is typically expressed as logP, the logarithm of the partition coefficient between n-octanol and water. orientjchem.org Numerous computational algorithms exist to estimate logP, often based on fragmental contributions or whole-molecule properties. farmaciajournal.comnih.govmdpi.com
The pyridine ring itself is moderately lipophilic.
Halogen atoms (Cl and F) generally increase lipophilicity. nih.gov
The hydroxyl group (-OH) is polar and significantly decreases lipophilicity. The final calculated logP value for this compound would be a balance of these opposing contributions.
Other ADME-Relevant Descriptors:
Molecular Weight (MW): Affects diffusion and size-limited transport.
Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms (O, N), it is a good predictor of passive molecular transport through membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are crucial for solubility and binding interactions. The -OH group acts as both a donor and an acceptor. The pyridine nitrogen is an acceptor.
Drug-Likeness Rules: These calculated descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov
| Descriptor | Predicted Value/Range | Relevance to ADME |
|---|---|---|
| Molecular Formula | C5H3ClFNO | - |
| Molecular Weight (MW) | 147.54 g/mol | Affects diffusion; typically < 500 Da for oral drugs (Lipinski's rule). |
| logP (Lipophilicity) | 1.0 - 2.0 | Crucial for solubility, permeability, and distribution. A value < 5 is generally preferred. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Predicts transport properties; values < 140 Ų are associated with good cell permeability. |
| Hydrogen Bond Donors (HBD) | 1 (from -OH) | Affects solubility and membrane transport; typically ≤ 5 (Lipinski's rule). |
| Hydrogen Bond Acceptors (HBA) | 2 (from N and O) | Affects solubility and binding; typically ≤ 10 (Lipinski's rule). |
| Rotatable Bonds | 1 (C-O bond) | Influences conformational flexibility and binding entropy; typically ≤ 10. |
These in silico predictions suggest that this compound possesses physicochemical properties consistent with those of orally bioavailable drugs, making it an interesting scaffold for further investigation. slideshare.net
In-Depth Analysis of a Niche Building Block: The Synthetic Applications of this compound Remain Undocumented in Publicly Accessible Research
Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific synthetic applications of the chemical compound This compound remains elusive. This halogenated pyridinol, while structurally intriguing as a potential building block in organic synthesis, does not appear in dedicated research articles, synthetic methodology papers, or review articles that would allow for a thorough and scientifically accurate discussion of its use in the construction of complex molecules.
The initial intent was to construct a detailed article focusing on the role of this compound in various synthetic contexts, as outlined in a specific structure. This included its application in the synthesis of fused heterocyclic systems, its utility in the design of chemical libraries, derivatization strategies for its functional groups, and its potential in materials chemistry and ligand synthesis. However, the absence of primary or secondary literature citing this specific compound prevents a factual and evidence-based exploration of these topics.
While the broader class of halogenated pyridinols is well-established as versatile intermediates in medicinal chemistry and materials science, the unique substitution pattern of a chloro group at the 4-position, a fluoro group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring appears to be a niche area with limited to no published research. General synthetic strategies for pyridines, such as nucleophilic aromatic substitution, manipulation of hydroxyl groups, and cross-coupling reactions at halogenated positions, can be theoretically applied. However, without specific examples or studies involving this compound, any discussion would be purely speculative and would not meet the criteria of a scientifically rigorous article.
The lack of available data could suggest several possibilities: the compound may be a relatively new or commercially minor building block whose applications have not yet been widely published, its uses may be documented in proprietary internal research not available to the public, or researchers may have prioritized other isomers or analogues for their synthetic campaigns.
Therefore, until research featuring this compound becomes publicly available, a detailed and accurate article on its synthetic applications as a building block cannot be responsibly generated.
Synthetic Applications of Halogenated Pyridinols As Building Blocks
Utility in Materials Chemistry and Ligand Synthesis
Pyridinol Derivatives in the Context of Functional Materials
Halogenated organic semiconductors have emerged as a critical class of materials in the development of high-performance plastic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors, and solar cells. researchgate.net The introduction of halogen atoms, especially fluorine, into organic molecules can significantly alter their electronic properties, such as conductivity and energy levels, and enhance their thermal and chemical stability due to the strength of the carbon-fluorine bond. nbinno.com
Fluorinated pyridines, in particular, are attractive building blocks for advanced materials. nbinno.com Their inherent electron-deficient nature, which can be further modulated by halogenation, makes them suitable for use in various components of electronic devices. For instance, pyridine (B92270) derivatives are being explored for the synthesis of novel emitting or charge-transporting layers in OLEDs. nbinno.comuniss.it While direct applications of 4-Chloro-6-fluoropyridin-3-ol in functional materials are not yet widely reported, the properties of related halogenated and pyridine-containing molecules underscore its potential.
The development of hole-transporting materials (HTMs) is crucial for the efficiency of OLEDs. Research has shown that pyrene-pyridine integrated systems can serve as effective HTMs. The pyridine unit in these molecules acts as an acceptor, and its properties can be tuned by substitution. nih.gov The introduction of halogen atoms into such molecular structures is a known strategy to modify the carrier mobility of the materials. nih.gov For example, pyrene-based derivatives have been successfully employed as HTMs in OLEDs, demonstrating stable performance and high efficiency. nih.gov This suggests that a bifunctional molecule like this compound could be a valuable precursor for creating novel HTMs or other organic electronic materials.
Below is a table summarizing the performance of OLEDs incorporating related pyridine-based hole-transporting materials.
| Hole-Transporting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| Py-Br (a pyrene-bromophenyl-pyridine derivative) | 17300 | 22.4 | 9 | nih.gov |
| TPA-2ACR (a triphenylamine-acridine derivative) | Not specified | 55.74 | 21.59 | nih.gov |
This table presents data for compounds structurally related to halogenated pyridines to illustrate their potential in OLED applications.
Synthesis of Ligands for Metal Complexes
Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. jscimedcentral.comwikipedia.org The nitrogen atom's lone pair of electrons allows pyridine to act as a Lewis base, and its electronic properties can be systematically modified by introducing substituents on the ring. nih.gov This tunability is crucial for designing metal complexes with specific catalytic, magnetic, or optical properties. uniss.itnih.gov
The ability of pyridinol-based ligands to interact with transition metals has led to their use in homogeneous catalysis. mdpi.com The hemilabile nature of the pyridinyl alcoholato ligands, meaning they can reversibly bind to the metal center, can be manipulated by the electronic effects of substituents on the pyridine ring. mdpi.com While specific studies on the coordination chemistry of this compound are limited, the broader class of pyridonates has been shown to be a versatile platform for developing novel metal complexes for catalytic applications, inspired in part by natural metalloenzymes like [Fe]-hydrogenase. rsc.orgresearchgate.net
The following table provides examples of metal complexes formed with substituted pyridinol or related N,O-donor ligands, highlighting their potential applications.
| Ligand Type | Metal Center | Resulting Complex Type | Potential Application | Reference |
| Pyridinyl alcoholato | Ruthenium(II) | [Ru(NHC)(pyridinyl alcoholato)] | Olefin metathesis | mdpi.com |
| 2-Pyridonate | Iron(II) | [Fe(2-pyridonate)x] | Biomimetic models of [Fe]-hydrogenase | rsc.org |
| (Imino)pyridinyl alcoholato | Cobalt(II)/Nickel(II) | [M((imino)pyridinyl alcoholato)Cl] | 1,3-Butadiene polymerization | mdpi.com |
| Pyridine-based macrocycle | Cobalt(II) | [Co(L)X]+ | Single-molecule magnets | uniss.it |
This table showcases examples of metal complexes with ligands structurally analogous to this compound to demonstrate their diverse applications.
Future Research Directions in 4 Chloro 6 Fluoropyridin 3 Ol Chemistry
Development of Highly Regioselective and Stereoselective Synthetic Routes for Complex Pyridinol Architectures
The precise control over the arrangement of functional groups on the pyridinol ring is paramount for creating complex molecular architectures with desired properties. Future research will likely focus on overcoming the challenges of regioselectivity in a polysubstituted ring where multiple reactive sites exist.
Key Research Thrusts:
Directed C-H Functionalization: Developing methods that utilize the existing hydroxyl group as a directing group to selectively activate and functionalize specific C-H bonds on the pyridine (B92270) ring. This would allow for the introduction of new substituents at positions that are otherwise difficult to access.
Stereoselective Synthesis: For pyridinol derivatives that can form chiral centers, the development of catalytic asymmetric methods is crucial. This involves designing chiral catalysts that can control the three-dimensional arrangement of atoms, leading to the synthesis of single enantiomers, which is often critical for biological applications.
Advanced Protecting Group Strategies: Creating novel protecting group strategies that allow for the sequential and selective functionalization of different positions on the 4-Chloro-6-fluoropyridin-3-OL core. This would enable the construction of highly complex and diverse pyridinol-based molecules.
Research in this area aims to move beyond traditional methods, which often result in mixtures of isomers, towards more sophisticated routes that provide precise control over the molecular structure. The development of robust methods for regioselective and stereospecific ring-opening of precursor heterocycles, for instance, could provide new pathways to complex pyridinols. nih.gov
Exploration of Novel Catalytic Systems for Efficient Functionalization of Halogenated Pyridinols
Catalysis is at the heart of modern organic synthesis. For a molecule like this compound, with two different halogen atoms, the development of catalytic systems that can selectively activate one C-Halogen bond over the other is a significant goal.
Areas of Catalytic Innovation:
Orthogonal Catalysis: Designing catalytic systems, for example using palladium and nickel, that can selectively target either the C-Cl or C-F bond. This would allow for stepwise, controlled functionalization at the C4 and C6 positions.
Photoredox Catalysis: Utilizing visible light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods. acs.org This could include radical-based reactions for introducing complex fragments onto the pyridinol ring under mild conditions. acs.org
Dual-Catalysis Systems: Combining two different types of catalysts, such as a transition metal catalyst and an organocatalyst, to work in concert to achieve transformations that neither catalyst could perform on its own.
The table below summarizes potential catalytic systems and their applicability to functionalizing halogenated pyridinols.
| Catalyst Type | Reaction | Target Bond | Potential Advantages |
| Palladium-based Catalysts | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | C-Cl | Well-established, high functional group tolerance |
| Nickel-based Catalysts | Cross-coupling, Reductive coupling | C-Cl | Lower cost than palladium, unique reactivity |
| Copper-based Catalysts | Amination, Etherification | C-Cl, C-O | Abundant metal, useful for C-N and C-O bond formation |
| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical additions, C-H functionalization | C-H, C-Cl | Mild reaction conditions, access to unique reaction pathways |
Advanced Computational Modeling for Precise Reactivity and Selectivity Predictions
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a multifunctional compound like this compound, computational models can provide insights that are difficult to obtain through experimentation alone.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the activation barriers for different reaction pathways. nih.gov This information can help chemists design experiments more efficiently and rationalize observed outcomes. nih.gov
Reaction Mechanism Modeling: Computational studies can elucidate the detailed step-by-step mechanisms of catalytic reactions. nih.gov This includes modeling the interaction of the pyridinol substrate with the catalyst and other reagents to understand the factors that control regioselectivity and stereoselectivity. nih.gov
Predictive Models for Catalyst Design: By understanding how the structure of a catalyst influences its activity and selectivity, computational models can be used to design new and improved catalysts for the functionalization of halogenated pyridinols.
These computational tools allow for the in silico screening of reaction conditions and catalysts, saving time and resources in the laboratory. nih.govdigitellinc.com
Integration of Sustainable and Green Chemistry Principles in Pyridinol Synthesis
The chemical industry is increasingly focused on developing processes that are environmentally friendly and sustainable. The synthesis of complex molecules like this compound and its derivatives is an area where green chemistry principles can have a significant impact.
Green Chemistry Strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. benthamscience.comrsc.org
Catalytic vs. Stoichiometric Reagents: Designing reactions that use catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. rasayanjournal.co.in
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts.
The adoption of these principles aims to reduce the environmental footprint of pyridinol synthesis, making it a more sustainable endeavor. benthamscience.comnih.govresearchgate.net
| Green Chemistry Principle | Application in Pyridinol Synthesis | Benefit |
| Waste Prevention | Designing high-yield, high-selectivity reactions | Reduced byproducts and purification needs |
| Atom Economy | Utilizing addition reactions and catalytic cycles | Maximized raw material utilization |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents | Improved safety and reduced environmental impact |
| Design for Energy Efficiency | Use of microwave or flow chemistry | Faster reactions, lower energy consumption |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources | Reduced reliance on fossil fuels |
Application of Machine Learning and Artificial Intelligence in Predicting Pyridinol Synthesis and Reaction Outcomes
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of analyzing vast datasets to identify patterns and make predictions. rjptonline.org
AI and ML in Synthesis Planning:
Reaction Outcome Prediction: ML models can be trained on large databases of chemical reactions to predict the likely products, yields, and optimal conditions for new reactions involving this compound. rjptonline.orgeurekalert.org This can significantly reduce the number of trial-and-error experiments needed. eurekalert.org
Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to complex target molecules based on the pyridinol scaffold. These programs can analyze the target structure and suggest a sequence of reactions to synthesize it from simpler starting materials. nih.gov
Discovery of New Reactions: By analyzing existing chemical data, ML algorithms may identify novel patterns of reactivity, leading to the discovery of entirely new types of reactions for functionalizing pyridinols. mit.edu
The integration of AI and ML has the potential to accelerate the pace of discovery in pyridinol chemistry, enabling the rapid design and synthesis of new molecules with tailored properties. digitellinc.comnih.govnsf.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
